AGK7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

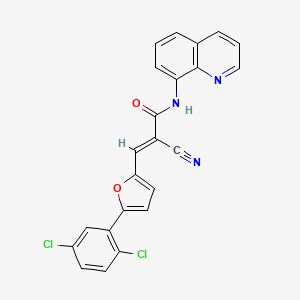

IUPAC Name |

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDKBSLEHFRKGG-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of AGK7 as an Inactive Control in the Study of SIRT2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AGK7, a critical tool in the study of Sirtuin 2 (SIRT2) inhibition. While often labeled as a SIRT2 inhibitor, this compound's primary role is to serve as a structurally similar but functionally inactive control for the potent SIRT2 inhibitor, AGK2. This guide will delve into the mechanism of action of SIRT2, the rationale for using this compound as a negative control, and detailed experimental protocols for assessing SIRT2 activity and its downstream effects on α-synuclein, a key protein implicated in Parkinson's disease.

Introduction to Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. These enzymes play crucial roles in various cellular processes, including cell cycle regulation, metabolic control, and the cellular stress response. SIRT2 is predominantly localized in the cytoplasm and is known to deacetylate a variety of substrates, with α-tubulin being one of its most well-characterized targets. Emerging evidence has implicated SIRT2 in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease, through its interaction with α-synuclein.

This compound: An Inactive Control for the SIRT2 Inhibitor AGK2

This compound is a small molecule that is structurally analogous to AGK2, a potent and selective inhibitor of SIRT2. The key difference between the two molecules lies in the position of a nitrogen atom within the quinoline group.[1] This seemingly minor structural alteration has a profound impact on the molecule's biological activity, rendering this compound significantly less effective at inhibiting SIRT2 compared to AGK2. Therefore, this compound serves as an ideal negative control in experiments investigating the effects of SIRT2 inhibition by AGK2, allowing researchers to distinguish between on-target effects of SIRT2 inhibition and any potential off-target or non-specific effects of the chemical scaffold.

Quantitative Data: Inhibitory Activity of this compound and AGK2

The inhibitory potency of this compound and its active counterpart, AGK2, against sirtuins is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for both compounds against SIRT1, SIRT2, and SIRT3.

| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |

| AGK2 | > 50 | 3.5 | > 50 |

| This compound | > 50 | > 50 | > 5 |

Data sourced from Cayman Chemical.[1]

As the data clearly indicates, AGK2 is a selective inhibitor of SIRT2, while this compound shows significantly diminished inhibitory activity against SIRT2 and other sirtuins.

Mechanism of Action: SIRT2 and α-Synuclein Aggregation

A critical function of SIRT2 implicated in Parkinson's disease is its ability to deacetylate α-synuclein. α-synuclein is a presynaptic neuronal protein that, in its aggregated form, is a major component of Lewy bodies, the pathological hallmark of Parkinson's disease. SIRT2 directly interacts with α-synuclein and removes acetyl groups from specific lysine residues (K6 and K10). This deacetylation event is thought to promote the misfolding and aggregation of α-synuclein, leading to cellular toxicity.

The inhibition of SIRT2 by compounds like AGK2 is therefore hypothesized to increase the acetylation of α-synuclein, thereby reducing its propensity to aggregate and mitigating its toxic effects. The use of this compound as a control is essential to validate that any observed reduction in α-synuclein aggregation is a direct result of SIRT2 inhibition.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of SIRT2-mediated deacetylation of α-synuclein and the therapeutic potential of SIRT2 inhibition.

Experimental Protocols

In Vitro SIRT2 Inhibition Assay (HPLC-Based)

This protocol describes a High-Performance Liquid Chromatography (HPLC)-based assay to determine the in vitro inhibitory activity of compounds against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

AGK2 and this compound

-

Acetyl-Histone H3 (Lys9) peptide (H3K9ac) substrate

-

NAD+

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

-

HPLC system with a C18 column

Procedure:

-

Prepare serial dilutions of the test compounds (AGK2 and this compound) in assay buffer.

-

In a 96-well plate, add 10 µL of the test compound dilutions.

-

Add 20 µL of a solution containing SIRT2 enzyme (final concentration ~20 nM) and NAD+ (final concentration ~500 µM) in assay buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the H3K9ac peptide substrate (final concentration ~50 µM) in assay buffer.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of quenching solution.

-

Analyze the samples by HPLC. The separation of the acetylated and deacetylated peptide is achieved using a gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the absorbance at 214 nm to quantify the amount of deacetylated product formed.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Assay for α-Synuclein Acetylation

This protocol outlines a method to assess the effect of SIRT2 inhibition on the acetylation status of α-synuclein in a cellular context using immunoprecipitation and Western blotting.

Materials:

-

Cell line overexpressing α-synuclein (e.g., SH-SY5Y)

-

AGK2 and this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Anti-acetyl-lysine antibody

-

Anti-α-synuclein antibody

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Plate the α-synuclein overexpressing cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of AGK2 or this compound (and a vehicle control) for 24 hours.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Incubate a portion of the lysate with an anti-acetyl-lysine antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-α-synuclein antibody to detect the amount of acetylated α-synuclein.

-

As a loading control, perform a Western blot on the input lysates using an anti-α-synuclein antibody and an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for assessing the impact of this compound and AGK2 on α-synuclein acetylation.

References

AGK7: A Guide to its Use as an Inactive Control for SIRT2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of sirtuin research, the development and characterization of selective inhibitors are paramount to elucidating the biological functions of these NAD+-dependent deacetylases. Sirtuin 2 (SIRT2), a predominantly cytoplasmic sirtuin, has emerged as a key regulator in a multitude of cellular processes, including cell cycle progression, microtubule dynamics, and neuroinflammation. Its association with diseases such as cancer and neurodegenerative disorders has made it an attractive therapeutic target.

AGK2 is a well-established cell-permeable and selective inhibitor of SIRT2. To rigorously validate the on-target effects of AGK2 and to control for potential off-target or compound-specific effects, a structurally similar but biologically inactive control molecule is an indispensable tool. AGK7 serves this critical role. This technical guide provides a comprehensive overview of this compound, its relationship to AGK2, and its application as an inactive control in SIRT2 inhibition studies.

This compound: The Inactive Analogue of AGK2

This compound is a close structural analogue of AGK2, differing only by the position of a nitrogen atom within the quinoline group.[1] This subtle structural modification renders this compound significantly less potent against SIRT2, making it an ideal negative control for experiments involving AGK2.

Table 1: Comparative Inhibitory Activity of AGK2 and this compound against Sirtuins

| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |

| AGK2 | >50 | 3.5 | >50 | [2][3] |

| This compound | >50 | >50 | >5 | [2] |

As the data indicates, AGK2 exhibits potent and selective inhibition of SIRT2. In stark contrast, this compound shows negligible inhibitory activity against SIRT1 and SIRT2 at concentrations where AGK2 is highly effective.[2] This differential activity is fundamental to its utility as a negative control.

Experimental Protocols

To assist researchers in the proper application of this compound as a control, this section provides detailed methodologies for key experiments commonly employed in SIRT2 research.

SIRT2 Enzymatic Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate. It is a primary method to confirm the direct inhibitory effects of compounds on SIRT2 enzymatic function.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore and a quencher)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated peptide)

-

AGK2 and this compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of AGK2 and this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well black microplate, add the assay buffer, NAD+, and the SIRT2 substrate.

-

Add the diluted AGK2, this compound, or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the enzymatic reaction and initiate the developer reaction by adding the developer solution.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of SIRT2 activity for each compound concentration relative to the vehicle control.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability. This is crucial for determining if the effects of a SIRT2 inhibitor are due to specific pathway modulation or general cytotoxicity.

Materials:

-

Cells of interest (e.g., a cancer cell line or a neuronal cell line)

-

Complete cell culture medium

-

AGK2 and this compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of AGK2 and this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of AGK2, this compound, or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Table 2: Representative Cell Viability Data (MTT Assay)

| Compound | Concentration (µM) | Cell Viability (%) |

| Vehicle (DMSO) | - | 100 |

| AGK2 | 1 | 95 |

| 5 | 70 | |

| 10 | 50 | |

| 25 | 20 | |

| 50 | 5 | |

| This compound | 1 | 100 |

| 5 | 98 | |

| 10 | 97 | |

| 25 | 95 | |

| 50 | 94 |

Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.

Western Blot for α-Tubulin Acetylation

SIRT2 is a major deacetylase of α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin at lysine 40. Western blotting for acetylated α-tubulin is a common and reliable method to demonstrate the cellular activity of a SIRT2 inhibitor.

Materials:

-

Cells of interest

-

AGK2 and this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-SIRT2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with AGK2, this compound, or vehicle control for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total α-tubulin and SIRT2 as loading and target controls, respectively.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of cellular signaling and the logic of experimental design is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

SIRT2 Signaling in Neurodegeneration and Cancer

SIRT2 has been implicated in both neurodegenerative diseases, such as Parkinson's disease, and in various cancers. Its roles are often context-dependent, acting as either a promoter or a suppressor of disease progression.

This diagram illustrates the dual role of SIRT2 in promoting α-synuclein aggregation in neurodegeneration and activating pro-proliferative pathways like RAS/ERK in certain cancers. AGK2 acts as an inhibitor of SIRT2, while this compound serves as an inactive control.

Experimental Workflow for Validating SIRT2 Inhibition

A logical workflow is essential for robustly demonstrating the on-target effects of a SIRT2 inhibitor.

This workflow outlines the key steps in validating a SIRT2 inhibitor. It begins with in vitro enzymatic assays to confirm direct inhibition by AGK2 and the lack thereof by this compound. This is followed by cellular assays to demonstrate on-target engagement (increased α-tubulin acetylation) and to assess the phenotypic consequences (e.g., changes in cell viability), again using this compound as a crucial negative control.

Conclusion

The use of appropriate controls is a cornerstone of rigorous scientific research. In the study of SIRT2, this compound provides an invaluable tool as an inactive control for the potent and selective inhibitor AGK2. Its structural similarity and lack of significant biological activity against SIRT2 allow researchers to confidently attribute the observed effects of AGK2 to the specific inhibition of SIRT2. By employing the experimental approaches and logical workflows outlined in this guide, researchers can generate robust and reproducible data, thereby advancing our understanding of SIRT2's role in health and disease and facilitating the development of novel therapeutics.

References

AGK7: A Technical Guide to its Chemical Properties, Structure, and Role as a SIRT2 Inhibitor Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGK7 is a synthetic small molecule widely utilized in biomedical research as a negative control for the potent and selective Sirtuin 2 (SIRT2) inhibitor, AGK2. Structurally similar to AGK2, this compound exhibits significantly lower inhibitory activity against SIRT2, making it an ideal tool for distinguishing the specific effects of SIRT2 inhibition in cellular and in vivo models. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of this compound, with a focus on its application in studying SIRT2-mediated signaling pathways, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

Chemical Properties and Structure

This compound, with the IUPAC name (E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide, is a crystalline solid. Its chemical structure is characterized by a central furan ring linking a dichlorophenyl group and a cyanoacrylamide moiety, which is further attached to a quinoline ring. The key structural difference between this compound and its active counterpart, AGK2, lies in the position of the nitrogen atom within the quinoline ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ |

| Molecular Weight | 434.3 g/mol |

| CAS Number | 304896-21-7 |

| Appearance | Crystalline solid |

| Purity | >95% to >99% (depending on supplier) |

| Solubility | Soluble in DMSO (~0.5 mg/ml) and DMF (~0.2 mg/ml) |

| Storage | Recommended storage at -20°C for long-term stability |

Table 2: Structural Identifiers of this compound

| Identifier | String |

| IUPAC Name | (E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |

| Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 |

| Isomeric SMILES | C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 |

| InChI | InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+ |

| InChIKey | WRDKBSLEHFRKGG-RVDMUPIBSA-N |

Biological Activity and Mechanism of Action

This compound is classified as a sirtuin inhibitor, though its potency is significantly attenuated compared to its structural isomer, AGK2. Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. SIRT2, the primary target of the AGK class of compounds, is predominantly localized in the cytoplasm and is involved in the deacetylation of various non-histone proteins.

The primary use of this compound in research is as an inactive control in experiments involving AGK2. By comparing the effects of AGK2 with those of this compound, researchers can attribute the observed biological outcomes specifically to the inhibition of SIRT2.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ |

| SIRT1 | >50 µM |

| SIRT2 | >50 µM |

| SIRT3 | >5 µM |

Experimental Protocols

Synthesis of this compound

Disclaimer: The following is a generalized, representative protocol for a Knoevenagel condensation that could be adapted for the synthesis of this compound. This is not a validated protocol for this compound synthesis.

Materials:

-

5-(2,5-dichlorophenyl)furan-2-carbaldehyde

-

2-cyano-N-(quinolin-8-yl)acetamide

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve equimolar amounts of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and 2-cyano-N-(quinolin-8-yl)acetamide in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final product, (E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide (this compound).

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

SIRT2 Inhibition Assay (Fluorometric)

This protocol is a representative method for assessing the inhibitory activity of compounds like this compound against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)

-

NAD⁺

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease that cleaves the deacetylated peptide, releasing the fluorophore from the quencher)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In the wells of the microplate, add the SIRT2 enzyme, the fluorogenic substrate, and the various concentrations of this compound or vehicle control.

-

Initiate the reaction by adding NAD⁺ to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Visualizations

This compound, as a control for the SIRT2 inhibitor AGK2, is often used in studies investigating the role of SIRT2 in various cellular pathways. One of the most well-studied areas is its involvement in neurodegenerative diseases, particularly Parkinson's disease, where SIRT2 has been shown to deacetylate α-synuclein and α-tubulin.

SIRT2-Mediated Deacetylation of α-Synuclein in Parkinson's Disease

In Parkinson's disease, the aggregation of the protein α-synuclein is a key pathological hallmark. SIRT2 has been shown to deacetylate α-synuclein, a post-translational modification that can influence its aggregation propensity and toxicity. Inhibition of SIRT2 is therefore a potential therapeutic strategy.

Caption: Role of SIRT2 in α-synuclein deacetylation and the effect of AGK2/AGK7.

Experimental Workflow for Assessing SIRT2 Inhibition on α-Synuclein Toxicity

A typical experimental workflow to investigate the effect of SIRT2 inhibition on α-synuclein-mediated toxicity would involve cell-based assays where this compound is used as a crucial negative control.

Caption: Workflow for evaluating SIRT2 inhibitors using this compound as a control.

Conclusion

This compound is an indispensable tool for researchers studying the biological functions of SIRT2. Its structural similarity to the potent SIRT2 inhibitor AGK2, combined with its significantly lower inhibitory activity, allows for the rigorous assessment of on-target effects in a variety of experimental settings. A thorough understanding of its chemical properties, structure, and appropriate use as a negative control is essential for the generation of robust and reproducible data in the field of sirtuin biology and drug discovery.

Unveiling the Isomeric Nuances: A Technical Guide to the Structural and Functional Divergence of AGK7 and AGK2

For Immediate Release

A Deep Dive into the Molecular Distinction and Functional Ramifications of SIRT2 Modulators AGK2 and its Isomer, AGK7

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive comparison of the structural and functional differences between the sirtuin 2 (SIRT2) inhibitor, AGK2, and its structural isomer, this compound. This document elucidates the subtle yet critical molecular variations that dictate their profoundly different biological activities, providing valuable insights for experimental design and interpretation in the fields of neurodegeneration, oncology, and metabolic disorders.

Core Structural and Functional Distinctions

AGK2 is a well-characterized, cell-permeable, and selective inhibitor of SIRT2. In stark contrast, this compound, its structural isomer, serves as an inactive control in experimental settings. The pivotal difference between these two molecules lies in the position of a single nitrogen atom within the quinoline group.[1][2][3] This seemingly minor alteration results in a dramatic loss of inhibitory activity against SIRT2 for this compound.[1][2][3][4]

Both AGK2 and this compound share the same molecular formula (C₂₃H₁₃Cl₂N₃O₂) and molecular weight (434.3 Da).[2][4] However, their utility in research is defined by their divergent biological activities, with AGK2 being a potent modulator of SIRT2-mediated pathways and this compound providing a crucial baseline for validating the specificity of AGK2's effects.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the biochemical and cellular activities of AGK2 and this compound, providing a clear and concise overview for easy comparison.

| Biochemical Activity | AGK2 | This compound | Reference(s) |

| SIRT2 IC₅₀ | 3.5 µM | > 50 µM | [1][3][5][6][7] |

| SIRT1 IC₅₀ | ~30 µM | > 50 µM | [6] |

| SIRT3 IC₅₀ | ~91 µM | > 5 µM | [6] |

| Physicochemical Properties | AGK2 | This compound | Reference(s) |

| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ | C₂₃H₁₃Cl₂N₃O₂ | [2][4] |

| Molecular Weight | 434.3 Da | 434.3 Da | [2][4] |

| Solubility in DMSO | ~1 mg/mL | ~0.5 mg/mL (with warming) | [4][7] |

| Solubility in DMF | ~3 mg/mL | 0.2 mg/mL | [2][7] |

Signaling Pathways Modulated by AGK2

AGK2's inhibition of SIRT2 has been shown to impact several critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

SIRT2-Mediated Regulation of α-Tubulin Acetylation

SIRT2 is a primary deacetylase of α-tubulin. Inhibition of SIRT2 by AGK2 leads to an increase in acetylated α-tubulin, which can affect microtubule stability and dynamics. This has implications for cellular processes such as cell migration and mitosis.

Caption: AGK2 inhibits SIRT2, leading to increased α-tubulin acetylation.

SIRT2 and c-Myc Oncogene Stability

SIRT2 has been implicated in the stabilization of the oncoprotein c-Myc. By inhibiting SIRT2, AGK2 can promote the degradation of c-Myc, thereby exhibiting anti-cancer properties. This pathway involves the E3 ubiquitin ligase NEDD4.

Caption: AGK2 promotes c-Myc degradation by inhibiting SIRT2-mediated repression of NEDD4.

Experimental Protocols

The following sections provide an overview of key experimental methodologies that can be employed to study the effects of AGK2, using this compound as a negative control. These are not exhaustive protocols but rather a guide to the general procedures.

In Vitro SIRT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AGK2 against SIRT2.

Methodology:

-

Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate.

-

The reaction is initiated by the addition of NAD⁺.

-

The deacetylation of the substrate by SIRT2 is monitored by an increase in fluorescence over time.

-

To determine the IC₅₀, the assay is performed in the presence of varying concentrations of AGK2 and this compound (as a negative control).

-

Fluorescence is measured using a plate reader, and the data is analyzed to calculate the IC₅₀ values.

Cell Viability and Proliferation Assays

Objective: To assess the effect of AGK2 on the viability and proliferation of cultured cells.

Methodology (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of AGK2 or this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which is a purple precipitate.

-

The formazan is solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression and Post-Translational Modifications

Objective: To detect changes in the expression levels of target proteins (e.g., acetylated α-tubulin, c-Myc) following treatment with AGK2.

Methodology:

-

Cells are treated with AGK2 or this compound for the desired time.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-acetylated-α-tubulin, anti-c-Myc, anti-SIRT2, and a loading control like GAPDH or β-actin).

-

After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Assessing AGK2 Efficacy

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of AGK2.

Caption: A generalized workflow for studying the effects of AGK2 in cell culture.

Conclusion

The distinction between AGK2 and this compound serves as a powerful example of the structure-activity relationship in small molecule drug discovery. While chemically almost identical, their biological activities are worlds apart, highlighting the importance of precise molecular interactions for target engagement. AGK2 remains a valuable tool for interrogating SIRT2 biology, while this compound is an indispensable control for ensuring experimental rigor. This guide provides the foundational knowledge for researchers to effectively utilize these compounds in their studies of SIRT2-related diseases.

References

- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 5. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. [PDF] SIRT1 and SIRT2: emerging targets in neurodegeneration | Semantic Scholar [semanticscholar.org]

AGK7: A Case Study in Selective SIRT2 Inhibition and Experimental Controls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant therapeutic target in a range of pathologies, including neurodegenerative diseases and cancer. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, most notably the deacetylation of α-tubulin, a key component of the microtubule network. The modulation of SIRT2 activity with small molecule inhibitors has been a focal point of research to dissect its physiological functions and assess its therapeutic potential. This guide provides a technical overview of AGK7, a compound initially investigated in the context of SIRT2 inhibition. Contrary to some initial reports, this compound is now firmly established as an inactive control for the potent and selective SIRT2 inhibitor, AGK2. This distinction is critical for the accurate interpretation of experimental results and highlights the importance of well-characterized chemical probes in biomedical research. This document will delve into the quantitative data on this compound's activity, detail relevant experimental protocols, and visualize the cellular pathways and experimental workflows associated with SIRT2 inhibition.

Data Presentation: Inhibitory Activity of this compound

This compound's lack of significant inhibitory activity against SIRT1 and SIRT2, and its weak activity against SIRT3, are crucial for its use as a negative control in experiments involving the selective SIRT2 inhibitor, AGK2. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound against these sirtuins.

| Compound | Target Sirtuin | IC50 (µM) | Reference |

| This compound | SIRT1 | >50 | [1] |

| SIRT2 | >50 | [1] | |

| SIRT3 | >5 | [1] | |

| AGK2 | SIRT2 | 3.5 | [1][2] |

| SIRT1 | >50 | [2] | |

| SIRT3 | >50 | [2] |

Experimental Protocols

In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)

This protocol outlines a common method for measuring SIRT2 activity and assessing the potency of potential inhibitors.

1. Principle: This assay is based on the deacetylation of a fluorogenic substrate by SIRT2. The deacetylated substrate is then cleaved by a developing solution, releasing a fluorophore that can be quantified.

2. Materials:

- Recombinant human SIRT2 enzyme

- Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore and a quencher)

- NAD+

- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

- Developing Solution (containing a protease, e.g., trypsin)

- Test compounds (e.g., AGK2, this compound) dissolved in DMSO

- 96-well black microplate

- Fluorometric microplate reader

3. Procedure:

- Prepare a serial dilution of the test compounds (e.g., AGK2 and this compound) in the assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

- In the microplate, add the assay buffer, the fluorogenic SIRT2 substrate, and NAD+.

- Add the serially diluted test compounds to the appropriate wells.

- Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells except the no-enzyme control.

- Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

- Stop the enzymatic reaction and initiate the development step by adding the developing solution to all wells.

- Incubate the plate at room temperature for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.

- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

4. Data Analysis:

- Subtract the background fluorescence (no-enzyme control) from all readings.

- Normalize the data to the vehicle control (100% activity).

- Plot the percentage of SIRT2 activity against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

SIRT2 Signaling Pathway: α-Tubulin Deacetylation

Caption: SIRT2-mediated deacetylation of α-tubulin at lysine 40.

SIRT2 in the α-Synuclein Aggregation Pathway

Caption: SIRT2's role in promoting toxic α-synuclein oligomer formation.

Experimental Workflow: Use of an Inactive Control

Caption: Workflow for validating inhibitor specificity using an inactive control.

Conclusion

This compound serves as an exemplary case of the necessity for rigorous characterization of chemical probes. While structurally similar to the potent and selective SIRT2 inhibitor AGK2, this compound lacks significant inhibitory activity against SIRT2 and other sirtuins, establishing it as an indispensable negative control. Its use in experimental workflows is crucial for attributing observed biological effects specifically to the inhibition of SIRT2 by AGK2, thereby avoiding misinterpretation of data arising from off-target effects. The provided data, protocols, and pathway diagrams offer a comprehensive technical resource for researchers in the field, emphasizing the importance of well-designed experiments and the proper use of chemical tools in the study of sirtuin biology and the development of novel therapeutics.

References

Navigating the Nuances of SIRT2 Inhibition: A Technical Guide to the AGK7/AK-7 Compound Family

A Note on Nomenclature: In the landscape of sirtuin 2 (SIRT2) inhibitors, a potential point of confusion exists between the compounds AGK7 and AK-7. It is crucial to clarify that This compound is predominantly characterized in scientific literature and by commercial suppliers as a structurally related but inactive control for the potent SIRT2 inhibitor, AGK2. Conversely, AK-7 is a distinct, cell- and brain-permeable small molecule that actively and selectively inhibits SIRT2, demonstrating significant neuroprotective properties. This guide will first briefly address the role of this compound as a control compound and then focus comprehensively on the discovery, development, and mechanistic action of the active compound, AK-7 , which is the likely subject of interest for researchers in drug development.

This compound: The Inactive Control

This compound was developed alongside AGK2 as a tool for robust experimental design. Its purpose is to provide a negative control to ensure that the observed biological effects of AGK2 are a direct result of SIRT2 inhibition and not due to off-target effects of the chemical scaffold. As such, the "discovery and development" of this compound is intrinsically linked to its role as a control molecule rather than a therapeutic agent.

AK-7: A Promising Neuroprotective SIRT2 Inhibitor

The primary focus of this technical guide is the active compound AK-7, a selective SIRT2 inhibitor that has garnered significant interest for its therapeutic potential in neurodegenerative diseases.

Discovery and Development

AK-7 was identified through screening efforts aimed at discovering novel, brain-permeable SIRT2 inhibitors. Its development was driven by the growing body of evidence implicating SIRT2 in the pathophysiology of neurodegenerative disorders such as Parkinson's and Huntington's disease. The ability of AK-7 to cross the blood-brain barrier makes it a particularly valuable tool for studying the central nervous system effects of SIRT2 inhibition and a promising candidate for further preclinical and clinical development.

Quantitative Data for AK-7

The following tables summarize the key quantitative data for the SIRT2 inhibitor AK-7.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 15.5 µM | Recombinant human SIRT2 | [1] |

| Selectivity | Selective for SIRT2 over SIRT1/SIRT3 | Not specified | [2] |

| In Vivo Efficacy | 10, 20 mg/kg (i.p.) | R6/2 Huntington's disease mouse model | [1] |

| In Vivo Efficacy | 15 mg/kg (i.p.) | Wild-type and HD mice | [1] |

Table 1: In Vitro and In Vivo Efficacy of AK-7.

| Parameter | Effect | Model System | Reference |

| Cholesterol Levels | Reduction | N2a neuroblastoma cells and hippocampal slice cultures | [1] |

| Neuroprotection | Demonstrated | Striatal Huntington's disease (HD) neurons | [1] |

| Dopaminergic Neurons | Decreased ratio | Primary midbrain cultures | [1] |

| Polyglutamine Aggregation | Reduced | R6/2 mouse brain | [1] |

| Motor Performance | Improved | 140CAG mouse model of HD | [1] |

Table 2: Preclinical Effects of AK-7.

Experimental Protocols

Detailed methodologies for key experiments involving AK-7 are provided below.

SIRT2 Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., based on p53 sequence)

-

NAD⁺

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing trichostatin A and trypsin)

-

96-well black microplates

-

AK-7 and control compounds

Procedure:

-

Prepare a serial dilution of AK-7 in assay buffer.

-

In a 96-well plate, add recombinant SIRT2 enzyme to each well.

-

Add the diluted AK-7 or control compounds to the wells.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for a further period (e.g., 15 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~355 nm and emission at ~460 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

α-Tubulin Acetylation Western Blot

This protocol describes the assessment of α-tubulin acetylation levels in cells treated with AK-7, a key indicator of intracellular SIRT2 inhibition.

Materials:

-

Cell line of interest (e.g., neuronal cells)

-

AK-7

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of AK-7 or vehicle control for a specified duration.

-

Wash cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-α-tublin antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence or absence of inhibitors like AK-7.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a solution of α-synuclein monomer in assay buffer.

-

Add ThT to the α-synuclein solution to a final concentration of ~25 µM.

-

Add AK-7 or vehicle control to the mixture.

-

Pipette the reaction mixture into the wells of a 96-well plate.

-

Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking.

-

Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

Plot the fluorescence intensity against time to visualize the aggregation kinetics.

Signaling Pathways and Mechanisms of Action

SIRT2 inhibition by AK-7 impacts several key cellular signaling pathways implicated in neurodegeneration.

Regulation of Microtubule Dynamics

One of the primary and most well-characterized substrates of SIRT2 is α-tubulin.[3][4] Deacetylation of α-tubulin by SIRT2 affects microtubule stability and dynamics. Inhibition of SIRT2 by AK-7 leads to hyperacetylation of α-tubulin, which is associated with increased microtubule stability. This is thought to be a key mechanism behind the neuroprotective effects of AK-7, as stable microtubules are essential for proper axonal transport and neuronal function.

Modulation of NF-κB Signaling

Recent studies have indicated that SIRT2 can regulate the inflammatory response by modulating the NF-κB signaling pathway.[5] By inhibiting SIRT2, AK-7 can lead to a decrease in the expression of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions. This anti-inflammatory effect likely contributes to the overall neuroprotective properties of AK-7.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

AGK7 In Vitro Safety and Toxicity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGK7 is a potent inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs) that play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Due to the involvement of SIRT2 in the pathophysiology of neurodegenerative diseases and cancer, its inhibitors are of significant interest for therapeutic development. This compound, also known by its chemical name 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-8-quinolinyl-2-propenamide, is often utilized in research as an inactive control for the more active SIRT2 inhibitor, AGK2. This technical guide provides a comprehensive overview of the available in vitro safety and toxicity profile of this compound, focusing on key toxicological endpoints.

Quantitative Toxicity Data

Quantitative data on the specific toxicity of this compound is limited in publicly available literature, primarily due to its characterization as an inactive analog. However, inhibitory concentration (IC50) values against sirtuin enzymes provide an initial assessment of its biological activity and potential for off-target effects.

| Target Enzyme | IC50 (µM) | Reference |

| SIRT1 | > 50 | [1] |

| SIRT2 | > 50 | [1] |

| SIRT3 | > 5 | [1] |

Note: The higher IC50 values indicate low inhibitory potency, which is consistent with this compound's use as a negative control in experimental settings.

Experimental Protocols for In Vitro Toxicity Assessment

To thoroughly characterize the in vitro safety and toxicity profile of a compound like this compound, a panel of standardized assays is typically employed. The following sections detail the methodologies for these key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Apoptosis Detection Workflow

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures intracellular ROS levels.

Protocol:

-

Cell Seeding and Staining: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

-

Compound Treatment: Wash the cells to remove excess probe and treat with different concentrations of this compound. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at different time points (e.g., 0, 1, 2, 4 hours) using a fluorescence microplate reader.

-

Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Genotoxicity Assays

This assay detects chromosomal damage or aneuploidy.

Protocol:

-

Cell Treatment: Treat actively dividing cells (e.g., CHO, TK6) with at least three concentrations of this compound, a vehicle control, and positive controls for clastogenicity and aneuploidy, with and without metabolic activation (S9 fraction).

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI).

-

Microscopy/Flow Cytometry: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

The comet assay detects DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and controls, then harvest and resuspend at a low density.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Signaling Pathways

As a SIRT2 inhibitor, this compound's potential toxicological effects would theoretically be mediated through the pathways regulated by SIRT2. Although this compound is considered inactive, understanding the role of SIRT2 in apoptosis is crucial for interpreting any potential off-target effects. SIRT2 has been implicated in both pro- and anti-apoptotic roles depending on the cellular context.

Potential SIRT2-Mediated Apoptotic Signaling

References

Methodological & Application

Application Notes and Protocols for Utilizing AGK7 as a Negative Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of cellular signaling and drug discovery, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. AGK7, a structural analog of the Sirtuin 2 (SIRT2) inhibitor AGK2, serves as an essential negative control in experiments investigating the role of SIRT2. Due to a subtle change in its chemical structure—the repositioning of a nitrogen atom in the quinoline group—this compound exhibits significantly diminished inhibitory activity against SIRT1 and SIRT2, making it an ideal tool to confirm that the observed effects of AGK2 are indeed due to the specific inhibition of SIRT2.[1]

These application notes provide detailed protocols and guidelines for the effective use of this compound as a negative control in key experiments, with a particular focus on the context of neurodegenerative disease research, where SIRT2 has been implicated in pathways concerning alpha-synuclein (α-synuclein) toxicity.

Mechanism of Action and Rationale for Use as a Negative Control

SIRT2 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including the deacetylation of non-histone proteins. One of its key substrates is α-synuclein, a protein centrally implicated in the pathophysiology of Parkinson's disease. SIRT2 deacetylates α-synuclein at lysine residues K6 and K10, a post-translational modification that is thought to promote the aggregation and toxicity of α-synuclein.[2][3]

The selective SIRT2 inhibitor, AGK2, has been shown to mitigate α-synuclein-mediated toxicity in cellular and animal models of Parkinson's disease. To ascertain that this protective effect is a direct consequence of SIRT2 inhibition and not due to off-target effects of the chemical compound, it is crucial to employ a negative control. This compound, being structurally very similar to AGK2 but lacking significant inhibitory activity against SIRT2, fulfills this role perfectly. Any biological effect observed with AGK2 but not with this compound at equivalent concentrations can be confidently attributed to the inhibition of SIRT2.

Data Presentation

The following tables summarize the inhibitory activity of this compound and provide example data from experiments where it was used as a negative control.

Table 1: In Vitro Inhibitory Activity of this compound and AGK2

| Compound | Target | IC50 (µM) | Reference |

| AGK2 | SIRT2 | 3.5 | [1] |

| AGK2 | SIRT1 | > 50 | [1] |

| AGK2 | SIRT3 | > 50 | [1] |

| This compound | SIRT1 | > 50 | [1] |

| This compound | SIRT2 | > 50 | [1] |

| This compound | SIRT3 | > 5 | [1] |

Table 2: Example Data from an α-Synuclein Toxicity Assay

Data adapted from Outeiro et al., Science (2007).

| Treatment | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| Vehicle (DMSO) | - | 100 | ± 5.2 |

| AGK2 | 1 | 115 | ± 6.1 |

| AGK2 | 5 | 135 | ± 7.8 |

| AGK2 | 10 | 150 | ± 8.3 |

| This compound | 1 | 102 | ± 4.9 |

| This compound | 5 | 99 | ± 5.5 |

| This compound | 10 | 101 | ± 5.1 |

Experimental Protocols

Here, we provide detailed protocols for key experiments where this compound is used as a negative control.

Protocol 1: Assessment of α-Synuclein-Mediated Toxicity in a Cell-Based Model

This protocol is designed to assess the effect of SIRT2 inhibition on α-synuclein-mediated toxicity using a cell line that overexpresses α-synuclein.

Materials:

-

H4 human neuroglioma cells

-

Plasmids encoding wild-type human α-synuclein

-

Lipofectamine 2000 or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

AGK2 (SIRT2 inhibitor)

-

This compound (Negative Control)

-

DMSO (vehicle control)

-

Adenylate Kinase (AK) release assay kit (e.g., ToxiLight™ BioAssay Kit)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed H4 cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete growth medium. Allow the cells to adhere overnight.

-

Transfection: Transfect the cells with the α-synuclein expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions. Use a vector-only transfection as a control.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh complete growth medium containing the desired concentrations of AGK2, This compound , or DMSO vehicle. A typical concentration range to test is 1-10 µM. Ensure that the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Incubate the cells for 48 hours.

-

Toxicity Assay (AK Release): Measure the amount of adenylate kinase released into the cell culture medium as an indicator of cell death.

-

Carefully collect a 20 µL aliquot of the culture supernatant from each well.

-

Follow the instructions of the adenylate kinase release assay kit. This typically involves adding the AK detection reagent to the supernatant and measuring the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle-treated control wells. A decrease in the signal for AGK2-treated cells compared to the vehicle indicates a rescue from toxicity. The This compound -treated wells should show no significant difference from the vehicle control.

Protocol 2: Immunofluorescence Staining of α-Synuclein Inclusions

This protocol allows for the visualization and quantification of α-synuclein inclusions within cells.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate (prepared and treated as in Protocol 1)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against α-synuclein (e.g., mouse anti-α-synuclein)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: After the 48-hour incubation with compounds, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-α-synuclein antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition. Quantify the number and size of α-synuclein inclusions. In AGK2-treated cells, a decrease in the number of inclusions and an increase in their size may be observed. No significant change is expected in This compound -treated cells compared to the vehicle control.

Protocol 3: Western Blot Analysis of Acetylated α-Tubulin

SIRT2 is also known to deacetylate α-tubulin. This protocol can be used to confirm that AGK2, but not this compound, leads to an increase in acetylated α-tubulin levels.

Materials:

-

Cells treated with AGK2, This compound , or vehicle as described in Protocol 1.

-

RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against acetylated α-tubulin

-

Primary antibody against total α-tubulin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.

-

Data Analysis: Quantify the band intensities. An increase in the ratio of acetylated α-tubulin to total α-tubulin should be observed in AGK2-treated samples, while no significant change is expected in This compound -treated samples.

Mandatory Visualizations

Caption: SIRT2-mediated deacetylation of α-synuclein and the inhibitory effect of AGK2.

References

- 1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]

- 3. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

AGK7 Protocol for Cell Culture Studies: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGK7 is a chemical compound frequently utilized in cell culture studies, primarily in the context of investigating the biological roles of Sirtuin 2 (SIRT2). While often referred to as a SIRT2 inhibitor, it is crucial to note that this compound itself displays weak inhibitory activity against SIRT2, with a half-maximal inhibitory concentration (IC50) greater than 50 µM.[1] Consequently, this compound is most appropriately employed as an inactive or negative control in experiments involving potent SIRT2 inhibitors, such as its structural analog AGK2 (IC50 = 3.5 µM).[1][2] This document provides detailed application notes and protocols for the use of this compound in conjunction with a potent SIRT2 inhibitor to study the cellular effects of SIRT2 inhibition.

The primary mechanism of action of SIRT2 inhibition is the prevention of the deacetylation of various protein substrates. A well-established target of SIRT2 is α-tubulin, a key component of microtubules.[3][4] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can impact microtubule stability and function.[5][6][7] Dysregulation of SIRT2 activity has been implicated in a variety of cellular processes and diseases, including neurodegenerative disorders like Parkinson's disease, where it is involved in α-synuclein toxicity.[4][8]

Data Presentation

The following table summarizes the key quantitative data for this compound and the related potent SIRT2 inhibitor, AGK2.

| Compound | Target | IC50 | Common Effective Concentration Range (in vitro) | Key Applications |

| This compound | SIRT2 | > 50 µM[1] | 10 - 50 µM (as a negative control) | Inactive control for SIRT2 inhibition studies |

| AGK2 | SIRT2 | 3.5 µM[2] | 1 - 10 µM | Inhibition of SIRT2 activity, neuroprotection assays, cancer studies |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.

Experimental Protocols

Herein are detailed methodologies for key experiments involving the use of this compound as a negative control for SIRT2 inhibition studies.

Protocol 1: Assessment of Tubulin Acetylation by Western Blot

This protocol details the detection of changes in α-tubulin acetylation in a human neuroblastoma cell line (SH-SY5Y) following treatment with a SIRT2 inhibitor and this compound.

Materials:

-

SH-SY5Y cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

AGK2 (SIRT2 inhibitor)

-

This compound (Inactive control)

-

DMSO (Vehicle)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetylated-α-tubulin (e.g., clone 6-11B-1)

-

Anti-α-tubulin (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting and imaging equipment

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Treatment:

-

Prepare stock solutions of AGK2 and this compound in DMSO.

-

Treat cells with the desired concentrations of AGK2 (e.g., 1, 5, 10 µM), this compound (e.g., 10 µM), and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.

-

Protocol 2: Neuroprotection Assay in an α-Synuclein Toxicity Model

This protocol describes a method to assess the neuroprotective effects of SIRT2 inhibition in a cell model of Parkinson's disease, using this compound as a negative control.

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Recombinant α-synuclein pre-formed fibrils (PFFs)

-

AGK2

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density for the chosen cytotoxicity assay.

-

Induction of α-Synuclein Toxicity: Treat the cells with a pre-determined toxic concentration of α-synuclein PFFs.

-

Compound Treatment: Concurrently with or shortly after PFF treatment, add AGK2 (e.g., in a dose-response from 0.1 to 10 µM), this compound (e.g., 10 µM), and a vehicle control to the respective wells.

-

Incubation: Incubate the cells for a period sufficient to induce significant cell death in the PFF-only treated wells (e.g., 48-72 hours).

-

Assessment of Cell Viability/Cytotoxicity:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

LDH Assay: Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the control groups. Compare the effects of AGK2 and this compound to determine if the observed neuroprotection is specific to SIRT2 inhibition.

Conclusion

This compound serves as an indispensable tool in cell culture studies focused on SIRT2, acting as a crucial negative control to validate the specificity of effects observed with potent SIRT2 inhibitors like AGK2. The provided protocols offer a framework for investigating the role of SIRT2 in cellular processes such as microtubule dynamics and neurodegeneration. Researchers should always include appropriate controls, such as this compound, to ensure the robustness and validity of their findings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylated α-tubulin K394 regulates microtubule stability to shape the growth of axon terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cytomorpholab.com [cytomorpholab.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AGK7 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction